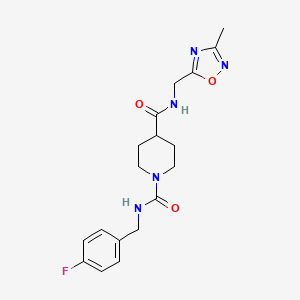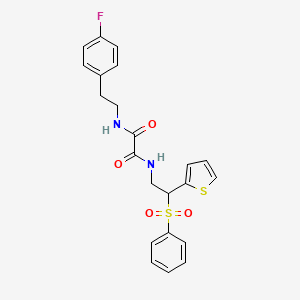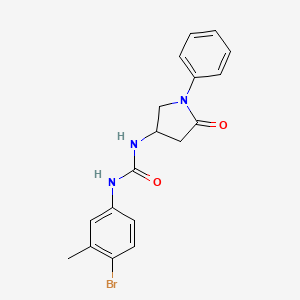
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as LY294002, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, proliferation, and survival. In
科学研究应用
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied in various fields of research due to its potential therapeutic applications. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the development and progression of various diseases such as cancer, diabetes, and neurodegenerative disorders. 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been used in cell culture studies to investigate the role of PI3K in various cellular processes, such as cell growth, proliferation, and survival. It has also been used in animal studies to investigate its potential therapeutic effects in various diseases.
作用机制
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one acts as a competitive and reversible inhibitor of PI3K by binding to its ATP-binding site. PI3K is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as Akt. 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one inhibits this pathway by preventing the production of PIP3, thereby blocking downstream signaling.
Biochemical and Physiological Effects:
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. It has also been shown to reduce insulin resistance and improve glucose metabolism in animal models of diabetes. In addition, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which makes it a valuable tool for investigating the role of PI3K in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has some limitations for lab experiments. It is a small molecule inhibitor, which means it may not be suitable for investigating the role of PI3K in complex cellular processes that involve protein-protein interactions. In addition, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one may have off-target effects on other enzymes and pathways, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of research is to investigate its potential therapeutic applications in various diseases. For example, 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has shown promising results in animal models of cancer, diabetes, and neurodegenerative disorders, and further studies are needed to determine its efficacy and safety in humans. Another area of research is to investigate the role of PI3K in complex cellular processes using more specific inhibitors or genetic approaches. Finally, further studies are needed to understand the off-target effects of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one and to develop more specific inhibitors of PI3K.
合成方法
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylphenol with 4-isopropylbenzoyl chloride, followed by the reaction of the resulting product with 8-methoxy-2-hydroxychromen-4-one and then with sulfuryl chloride. The final product is purified through column chromatography to obtain pure 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one.
属性
IUPAC Name |
8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-7-9-15(10-8-13)25(21,22)17-11-14-5-4-6-16(23-3)18(14)24-19(17)20/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGFJIGLFACCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)



![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)

